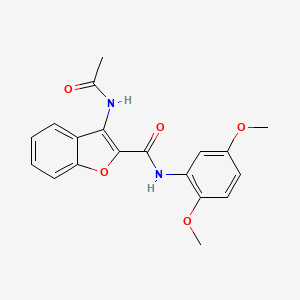
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2,5-dimethoxyaniline with acetic anhydride to form 2,5-dimethoxyacetanilide. This intermediate is then subjected to a cyclization reaction with 2-bromo-3-hydroxybenzofuran-2-carboxylic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 2-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-3-carboxamide
- 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-acetamido-N-(2,5-dimethoxyphenyl)benzothiophene-2-carboxamide
Uniqueness
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
生物活性
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzofuran class, characterized by its unique structural features that include a benzofuran core, acetamido side chains, and methoxy substitutions. The presence of these functional groups enhances its lipophilicity and may influence its interaction with various biological targets.
Structural Characteristics
The structural features of this compound are summarized in the following table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzofuran core with acetamido and methoxy groups | Potential for diverse biological activities |
| N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide | Similar core but with additional substitutions | Variations in biological activity due to substitution |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has been shown to modulate enzyme activities involved in inflammatory pathways. This modulation can lead to significant anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization, which is crucial for cancer cell division. By targeting the colchicine binding site on beta-tubulin, it disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase .
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties. Its unique structural characteristics may enhance its effectiveness against various pathogens.
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle-related proteins .
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.
- Evaluation of Anticancer Properties : In another study involving cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. Molecular docking studies further confirmed its binding affinity to tubulin .
特性
IUPAC Name |
3-acetamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-10-12(24-2)8-9-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXZMMNMQTALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













